3-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride
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Overview
Description
3-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride is a chemical compound that features a cyclopropylmethoxy group attached to a 2-methylpropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with a suitable halogenating agent such as thionyl chloride to form cyclopropylmethoxy chloride.
Attachment to the amine backbone: The cyclopropylmethoxy chloride is then reacted with 2-methylpropan-1-amine under basic conditions to form the desired amine compound.
Formation of the hydrochloride salt: The free amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropylmethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group may enhance binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethoxy)pyrrolidine hydrochloride
- 3-(Cyclopropylmethoxy)methylpiperidine hydrochloride
Uniqueness
3-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride is unique due to its specific structural features, such as the cyclopropylmethoxy group and the 2-methylpropan-1-amine backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H18ClNO |
---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(4-9)5-10-6-8-2-3-8;/h7-8H,2-6,9H2,1H3;1H |
InChI Key |
PGJDWXZDXUCRJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)COCC1CC1.Cl |
Origin of Product |
United States |
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